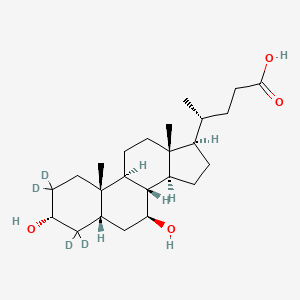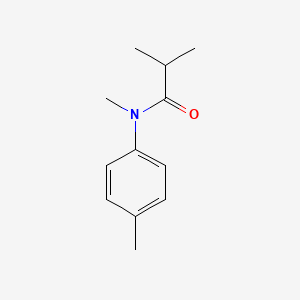
N,2-dimethyl-N-(4-methylphenyl)propanamide
Übersicht
Beschreibung
N,2-dimethyl-N-(4-methylphenyl)propanamide, commonly referred to as DMPPA, is a synthetic compound that has a wide range of applications in scientific research. It is used in a variety of experiments, ranging from biochemical and physiological studies to drug development and clinical trials. DMPPA has become an invaluable tool for scientists due to its unique properties and versatility.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
N,2-dimethyl-N-(4-methylphenyl)propanamide derivatives have been explored for their antibacterial properties. A study conducted by Tumosienė et al. (2012) synthesized various derivatives from 3-[(4-methylphenyl)amino]propanehydrazide. Among these, specific compounds exhibited good antibacterial activity against Rhizobium radiobacter (Tumosienė, I., Jonuškienė, I., Kantminienė, K., & Beresnevičius, Z. (2012).
Glucocorticoid Receptor Modulators
2,2-dimethyl-3,3-diphenyl-propanamides, including N,2-dimethyl-N-(4-methylphenyl)propanamide derivatives, have been identified as novel glucocorticoid receptor modulators. Research by Yang et al. (2010) suggests that these derivatives have significant potential as anti-inflammatory agents with reduced side effects compared to traditional glucocorticoids (Yang, B., Weinstein, D. S., et al. (2010).
Photochemical Applications
The photoreactions of related compounds, such as N,N-dimethylpyruvamide, have been studied for their potential applications in organic photochemistry. Shima et al. (1984) investigated the photoreactions of N,N-dimethylpyruvamide in different solvents, indicating potential applications in synthesizing various organic compounds (Shima, K., Tanabe, K., et al. (1984).
Supramolecular Assemblies
Research by Cutrone et al. (2017) involved the formation of supramolecular assemblies using amphiphilic derivatives of N-methyl glycine and N,N dimethyl β-alanine, which are structurally related to N,2-dimethyl-N-(4-methylphenyl)propanamide. These assemblies have potential applications in biomedical fields like drug delivery or tissue regeneration (Cutrone, N. M., Dorilio, J. R., et al. (2017).
Quantum Chemical Studies in Prostatic Carcinoma Drugs
N,2-dimethyl-N-(4-methylphenyl)propanamide derivatives have been studied for their role in treating prostate cancer. Otuokere and Amaku (2015) conducted quantum chemical studies on bicalutamide, a drug used for treating prostate cancer, which is chemically similar to N,2-dimethyl-N-(4-methylphenyl)propanamide (Otuokere, I., & Amaku, F. J. (2015).
Muscle Relaxant and Anticonvulsant Activities
Derivatives of N,2-dimethyl-N-(4-methylphenyl)propanamide have been examined for their muscle relaxant and anticonvulsant properties. A study by Tatee et al. (1986) on N-substituted propanamide derivatives revealed promising results in this regard (Tatee, T., Narita, K., et al. (1986).
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-(4-methylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9(2)12(14)13(4)11-7-5-10(3)6-8-11/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXHTKZVPMDHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)C(=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801342839 | |
| Record name | N,2-Dimethyl-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
849642-09-7 | |
| Record name | N,2-Dimethyl-N-(4-methylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801342839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



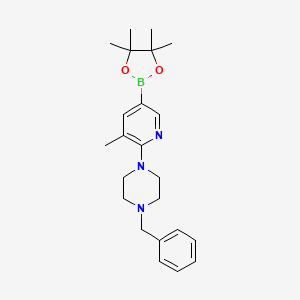
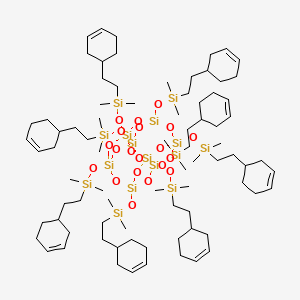
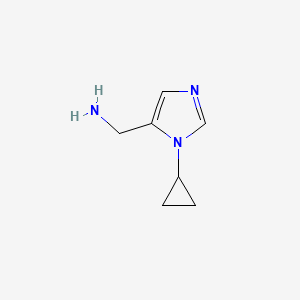

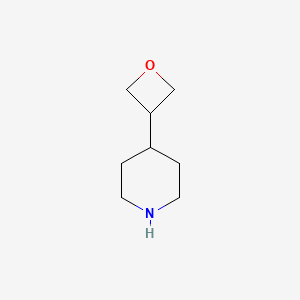

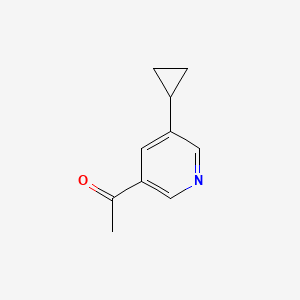
![2-[4-(2-Methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one](/img/structure/B593813.png)
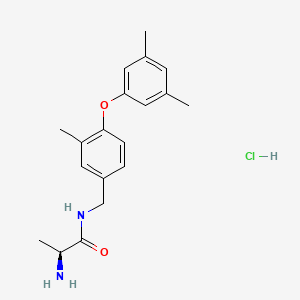
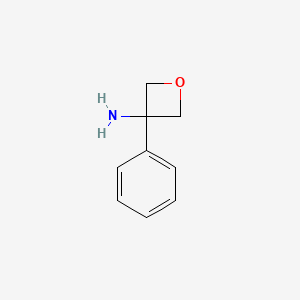
![2h-[1,2]Thiazino[2,3-a]benzimidazole](/img/structure/B593816.png)
